1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)
Overview
Description
1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) is a heterocyclic compound that features a benzimidazole ring fused with a propylamine group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by the introduction of the propylamine group. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde under acidic conditions to form the benzimidazole core.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium or nickel may be used to enhance the efficiency of the alkylation step .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) involves its interaction with various molecular targets:
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound with similar biological activities.
2-Methylbenzimidazole: A derivative with enhanced chemical reactivity.
Benzimidazole-2-thione: Known for its unique sulfur-containing structure and biological activities.
Uniqueness: 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) stands out due to its propylamine group, which enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPVJORLNSVLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393790 | |
Record name | 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59653-66-6 | |
Record name | 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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